methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring, a sulfamoyl group, and a thiophene ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyridine ring, the sulfamoyl group, and the thiophene ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyridine ring could potentially make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Antibacterial Applications
The compound "methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate" has been researched for its potential in synthesizing new heterocyclic compounds with antibacterial properties. In one study, heterocyclic compounds containing a sulfonamido moiety were synthesized with the aim of creating new antibacterial agents. The synthesized compounds, including pyrazole, oxazole, pyrimidine, and thiazine derivatives, exhibited significant antibacterial activities, indicating the potential of the base compound in contributing to the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Metal Complexes and Stability Studies
Another dimension of research involving this compound includes the potentiometric and thermodynamic studies of its metal complexes. These studies focus on determining the dissociation constants of the compound and the stability constants of its complexes with various metal ions. Such research provides insights into the compound's reactivity and its potential applications in creating more stable and efficient metal-organic frameworks or catalysts (Fouda, Al-Sarawy, & El-Katori, 2006).
Heterocyclic Synthesis
The compound has also been used as a precursor in the synthesis of novel heterocyclic systems, such as pyrano[2′,3′:4,5]thieno[3,2-c]pyridines, which represent a new class of heterocyclic compounds. These derivatives have potential applications in various fields, including pharmaceuticals, due to their unique structural features (Volovenko et al., 1983).
Cross-Coupling Reactions
Research on direct cross-coupling reactions to synthesize diverse aromatic sulfides showcases the compound's versatility in forming C-S bonds. Such reactions are crucial in pharmaceutical and agrochemical industries, where sulfur-containing compounds play a significant role. The compound's ability to participate in palladium-catalyzed cross-coupling reactions highlights its potential in synthetic organic chemistry and drug development processes (Qiao, Wei, & Jiang, 2014).
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, including hmg-coa reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 3-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFXHMVHJKGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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